molecular formula C19H18ClN3O3 B4276789 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide

Cat. No.: B4276789
M. Wt: 371.8 g/mol
InChI Key: COTJBJUFJRNWLY-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide is a chemical compound that has attracted interest due to its potential applications in various scientific fields. As its name suggests, it features a 4-chlorobenzyl group, a pyrazole ring, and a dimethoxybenzamide moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions and offers promise in research and industrial applications.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-17-8-5-14(9-18(17)26-2)19(24)22-16-10-21-23(12-16)11-13-3-6-15(20)7-4-13/h3-10,12H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTJBJUFJRNWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide involves the reaction of 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert atmosphere, such as nitrogen, and solvents like dichloromethane are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Continuous flow reactors might be employed to ensure consistent quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide undergoes a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other peroxides to introduce oxygen functionalities or modify existing groups.

  • Reduction: Reduction reactions, such as hydrogenation, can be performed to reduce any double bonds or aromatic rings present.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

  • Oxidation: Depending on the oxidant, the major products could include carboxylic acids, ketones, or alcohols.

  • Reduction: The primary products are typically the corresponding reduced forms of the original molecule, such as alkanes or fully hydrogenated aromatic rings.

  • Substitution: Depending on the nucleophile used, products could include amines, ethers, or sulfides.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide has a variety of applications in scientific research, including:

  • Chemistry: Its unique structure makes it a useful building block for synthesizing more complex molecules.

  • Biology: It may act as an inhibitor or activator of certain enzymes, useful in biochemical studies.

  • Medicine: The compound's potential biological activity suggests it might serve as a lead compound in drug discovery, particularly for diseases where its specific molecular structure interacts beneficially with biological targets.

  • Industry: It might be used in materials science for developing new materials with specific properties, like enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide exerts its effects generally involves binding to specific molecular targets, such as enzymes or receptors. This binding can either inhibit or activate the target’s function. The pathways involved often depend on the specific biological context, which might include signaling pathways, metabolic pathways, or genetic regulation mechanisms.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide stands out due to the presence of both the 4-chlorobenzyl and dimethoxybenzamide groups, which impart unique chemical properties and reactivity. Similar compounds might include:

  • N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide

  • N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide

  • N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide

Each of these has subtle variations in their chemical and biological properties, making this compound unique and potentially more suitable for specific applications.

Hope this sheds some light on this compound! What's next for you on this subject?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide
Reactant of Route 2
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N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide

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